molecular formula C12H17NO B2711707 2-[(3-Methylphenyl)amino]cyclopentan-1-ol CAS No. 1184616-48-5

2-[(3-Methylphenyl)amino]cyclopentan-1-ol

Cat. No.: B2711707
CAS No.: 1184616-48-5
M. Wt: 191.274
InChI Key: ZGYJEGZMIRVXIR-UHFFFAOYSA-N
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Description

2-[(3-Methylphenyl)amino]cyclopentan-1-ol is a cyclopentanol derivative featuring a 3-methylphenyl group attached via an amino linkage to the cyclopentane ring.

Properties

IUPAC Name

2-(3-methylanilino)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-4-2-5-10(8-9)13-11-6-3-7-12(11)14/h2,4-5,8,11-14H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYJEGZMIRVXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2CCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylphenyl)amino]cyclopentan-1-ol typically involves the reaction of cyclopentanone with 3-methylaniline under specific conditions. The process generally includes:

    Formation of the Schiff Base: Cyclopentanone reacts with 3-methylaniline to form an imine (Schiff base).

    Reduction: The imine is then reduced to form the desired amine. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylphenyl)amino]cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to modify the amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-[(3-Methylphenyl)amino]cyclopentan-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[(3-Methylphenyl)amino]cyclopentan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may interact with enzymes or receptors, leading to changes in cellular function. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Safety Assessment Status
2-[(3-Methylphenyl)amino]cyclopentan-1-ol C₁₂H₁₇NO ~205.28 (calculated) 3-methylphenyl, -NH-, -OH Limited direct data
(1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol C₁₁H₁₄ClNO 211.69 2-chlorophenyl, -NH-, -OH Structural data available
5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol C₁₅H₂₆O 222.37 Cyclopentenyl, branched alkyl RIFM safety assessment
1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentan-1-ol C₁₃H₁₅ClNO 236.72 2-chlorophenyl, methylimino NCATS database entry

Electronic and Polar Effects

  • 3-Methylphenyl vs. This difference may influence solubility, receptor interactions, or metabolic pathways .
  • Cyclopentane vs. Cyclopentenyl : The fully saturated cyclopentane ring in the target compound likely reduces reactivity compared to the cyclopentenyl group in 5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol, which may undergo oxidation or ring-opening reactions .

Steric and Conformational Differences

  • The methylimino group in 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentan-1-ol creates a rigid imine linkage, contrasting with the flexible amino group in the target compound .

Biological Activity

2-[(3-Methylphenyl)amino]cyclopentan-1-ol, a compound with a unique structural configuration, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Synthesis

The molecular formula for 2-[(3-Methylphenyl)amino]cyclopentan-1-ol is C12H17NC_{12}H_{17}N, and it features a cyclopentanol backbone substituted with a 3-methylphenyl amino group. The synthesis typically involves the reaction of cyclopentanone with an appropriate amine in the presence of reducing agents to yield the desired product.

Biological Activity Overview

Research indicates that 2-[(3-Methylphenyl)amino]cyclopentan-1-ol exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest efficacy against several bacterial strains.
  • Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have shown promising results.

The biological activity of 2-[(3-Methylphenyl)amino]cyclopentan-1-ol is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction may lead to:

  • Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells.
  • Disruption of Cellular Processes : Such as DNA replication and protein synthesis.

Anticancer Activity

A study evaluated the compound's effects on various cancer cell lines, including breast (T47-D) and prostate (PC-3) cancer cells. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays. Results indicated:

Cell LineIC50 (µM)Observations
T47-D15.5Significant reduction in cell viability after 72 hours.
PC-312.0Induction of apoptosis observed through fluorescence microscopy.

The compound demonstrated a concentration-dependent effect, highlighting its potential as an anticancer agent.

Antimicrobial Activity

In vitro studies assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results were as follows:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli50

These findings suggest that the compound has moderate antimicrobial activity, warranting further exploration.

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